2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known that similar compounds, such as nornicotine, act as agonists for neuronal nicotinic acetylcholine receptors (nachr), particularly the α6 and α7 subunit-containing neuronal nachrs .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets (such as nachrs) and induce changes that lead to its biological effects .
Biochemical Pathways
Similar compounds are known to influence pathways related to neuronal signaling, particularly those involving nachrs .
Result of Action
Similar compounds are known to have significant effects on neuronal signaling, particularly through their interaction with nachrs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-(pyrrolidin-3-yl)pyridine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride
- 3-(1-Methyl-pyrrolidin-2-yl)-pyridine
Uniqueness
2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and pyrrolidine substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-3-2-4-10(12-8)9-5-6-11-7-9;;/h2-4,9,11H,5-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSBWWKTZQOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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